molecular formula C14H20N2O B2511759 1-(2-Phenylethyl)piperidine-4-carboxamide CAS No. 23793-55-7

1-(2-Phenylethyl)piperidine-4-carboxamide

Cat. No.: B2511759
CAS No.: 23793-55-7
M. Wt: 232.327
InChI Key: UCBQQQVQLFPZOE-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Scientific Research Applications

1-(2-Phenylethyl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 1-(2-Phenylethyl)piperidine-4-carboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes.

Mode of Action

This compound interacts with its target, the DNA gyrase, by inhibiting the enzyme’s activity . This inhibition disrupts the supercoiling process, which is vital for DNA replication and transcription, leading to the cessation of these cellular processes.

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways. This disruption leads to the cessation of these processes, resulting in the bactericidal and antibiofilm activity of the compound .

Pharmacokinetics

Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

The inhibition of DNA gyrase by this compound leads to the disruption of DNA replication and transcription. This disruption results in bactericidal and antibiofilm activity against Mycobacterium abscessus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with phenylethyl halides under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: For large-scale production, the synthesis may involve more efficient catalytic processes and continuous flow reactors to ensure high yield and purity. The use of protective groups and subsequent deprotection steps can also be employed to enhance the selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Unlike some of its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-14(17)13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBQQQVQLFPZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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